molecular formula C14H17N3O6 B13561645 ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

Cat. No.: B13561645
M. Wt: 323.30 g/mol
InChI Key: CNSJSQQJRNAGLC-UHFFFAOYSA-N
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Description

Ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to alcohols or amines.

Scientific Research Applications

Ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The oxazole-pyrimidine scaffold is known to inhibit various enzymes, including kinases, by binding to their active sites and blocking their activity. This inhibition can disrupt cellular signaling pathways, leading to therapeutic effects in diseases such as cancer .

Comparison with Similar Compounds

  • Ethyl 5-aminooxazole-4-carboxylate
  • 2-aryl-7-chlorooxazolo[5,4-d]pyrimidines
  • N-(4-hydroxypyrimidin-5-yl)benzamides

Comparison: Ethyl 5-[2-(tert-butoxy)-2-oxoethyl]-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate is unique due to the presence of the tert-butoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

Molecular Formula

C14H17N3O6

Molecular Weight

323.30 g/mol

IUPAC Name

ethyl 5-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxo-[1,2]oxazolo[5,4-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H17N3O6/c1-5-21-13(20)10-9-11(23-16-10)15-7-17(12(9)19)6-8(18)22-14(2,3)4/h7H,5-6H2,1-4H3

InChI Key

CNSJSQQJRNAGLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=C1C(=O)N(C=N2)CC(=O)OC(C)(C)C

Origin of Product

United States

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